![molecular formula C12H8S B3031547 Thiophene, 2-(phenylethynyl)- CAS No. 4805-17-8](/img/structure/B3031547.png)
Thiophene, 2-(phenylethynyl)-
Overview
Description
Thiophene, 2-(phenylethynyl)-, is a compound that has been extensively studied due to its interesting properties and potential applications in optoelectronic devices. The research on this compound spans various aspects, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-(phenylethynyl)-thiophene, often involves the Sonogashira cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . This method has been employed to synthesize a variety of substituted thiophenes with different para-substituents on the phenyl rings, which can significantly influence the properties of the resulting compounds . Additionally, other synthetic routes such as ring closure reactions using P4S10 have been reported for the synthesis of related thiophene structures .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their mesogenic and spectroscopic properties. X-ray diffraction studies have revealed that these compounds can exhibit different molecular shapes, such as straight, bent, or zigzag, which can affect their packing in the solid state and their optical characteristics . The presence of substituents on the thiophene core can lead to various rotational conformations in solution, as suggested by DFT and TD-DFT calculations . The molecular disposition in crystals, such as the herringbone structure, is also an important factor influencing the properties of these materials .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including electropolymerization and copolymerization with other thiophenes . These reactions can lead to the formation of polymers with different oxidation potentials and electronic properties, which are influenced by the nature of the substituents on the thiophene core . The synthesis of conjugated structures through oxidative coupling has also been reported, which can result in materials with significant fluorescence emission .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of different substituents can lead to a shift in absorption and emission spectra, as well as changes in quantum yields and lifetimes . The mesomorphic properties of these compounds, such as the formation of enantiotropic nematic mesophases, are influenced by the length and nature of the substituents . The electronic properties, such as conductivity and optical band gaps, are also affected by the molecular structure and the presence of electron-donating or electron-withdrawing groups . The study of thiophene/phenylene co-oligomers has highlighted their potential as organic semiconductors with high-performance electronic and optical functionalities .
Mechanism of Action
While the specific mechanism of action for “Thiophene, 2-(phenylethynyl)-” is not explicitly mentioned in the search results, thiophene-based compounds are known to exhibit a variety of biological activities. For example, they have shown anti-inflammatory properties, potentially interacting with receptors such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Safety and Hazards
Future Directions
Thiophene-based compounds, including “Thiophene, 2-(phenylethynyl)-”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role in medicinal chemistry for the development of advanced compounds with a variety of biological effects . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods for this class of heteroaromatic compounds .
properties
IUPAC Name |
2-(2-phenylethynyl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMPIIWVPBPLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197400 | |
Record name | Thiophene, 2-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4805-17-8 | |
Record name | Thiophene, 2-(phenylethynyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004805178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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